Quetol

Description

Overview of Epoxy Resins in Contemporary Research Methodologies

Epoxy resins play a fundamental role in preparing diverse samples for microscopic analysis. Their primary function in this context is to infiltrate and polymerize within a specimen, forming a solid block that can be sectioned into very thin slices suitable for imaging. The resulting solid matrix must be hard enough to allow for precise sectioning, yet maintain the integrity of the embedded material's ultrastructure. Different epoxy resin formulations exist, each offering a balance of properties such as viscosity, hardness, curing time, and compatibility with various staining and imaging techniques nih.govjkchemical.com. The selection of an appropriate epoxy resin is critical for successful sample preparation and the quality of the resulting microscopic data nih.gov.

Historical Development and Evolution of Quetol Resins for Specialized Applications

The development of this compound resins marked an important step in the evolution of embedding media for microscopy, offering properties that facilitated the preparation of previously difficult samples.

This compound 651, a key formulation, was first introduced as a component of low and ultra-low viscosity epoxy embedding media nih.gov. Early work by researchers such as H. Kushida and T. Kushida in the 1980s was seminal in establishing this compound resins, particularly this compound 651, as effective embedding materials wikipedia.org. This compound was recognized as a water-miscible resin, a property that offered advantages in sample preparation protocols nih.gov.

Over time, specific application techniques utilizing this compound resins were developed and refined. The low viscosity of this compound 651 allows for easy infiltration and embedding, particularly beneficial for samples that are difficult to penetrate with more viscous resins thegoodscentscompany.comjkchemical.comuni.lu. Its water miscibility is a significant advantage, allowing for simplified dehydration protocols or even acting as a dehydrating agent itself in some procedures jkchemical.comwikipedia.orgthegoodscentscompany.comjkchemical.comuni.lunih.govuni-freiburg.deuni-freiburg.de. Techniques were developed for preparing specific sample types, such as woody plant tissues, which are traditionally challenging to embed for ultrastructural study wikipedia.orguni-freiburg.de. This compound 651 has also been used in methods for removing histological sections from glass slides for subsequent electron microscopy fishersci.dk. The ability to adjust the hardness of the final block by altering the ratio of components like this compound 651 and hardeners such as Nonenyl Succinic Anhydride (B1165640) (NSA) is another advancement in its application thegoodscentscompany.comjkchemical.comuni.lu. Furthermore, modifications to this compound resin formulations, such as the addition of water, have been explored to improve results in techniques like immunocytochemistry by potentially reducing cross-linkage and increasing antigen availability.

Classification and Nomenclature of Key this compound Formulations (e.g., this compound 651, this compound 812)

This compound resins are classified as epoxy resins. The most commonly referenced and chemically defined formulation is this compound 651.

This compound 651 is chemically identified as ethylene (B1197577) glycol diglycidyl ether jkchemical.comnih.govthegoodscentscompany.comjkchemical.comuni.lu. It is characterized by its low viscosity, reported to be around 15 cps at 25°C nih.govthegoodscentscompany.comjkchemical.comuni.lu. This compound 651 is miscible with various solvents, including water, alcohol, and acetone (B3395972) thegoodscentscompany.comjkchemical.comuni.lu. It functions as a low-viscosity epoxy resin and can also act as a dehydrating agent, chemically combining within the cured epoxy resin formulation thegoodscentscompany.comjkchemical.comuni.lu. It is often used in conjunction with hardeners such as Nonenyl Succinic Anhydride (NSA) and Nadic Methyl Anhydride (NMA), and an accelerator like DMP-30 thegoodscentscompany.comjkchemical.comuni.lu.

While This compound 812 is also mentioned in the context of embedding media for microscopy, it appears to refer to a specific formulation or blend rather than a single chemical compound like this compound 651 nih.govnih.gov. It is sometimes discussed in relation to or as a replacement for Epon 812 or Embed 812, other common epoxy embedding resins nih.govnih.gov. Formulations using this compound 651 in combination with other resins like Araldite 502 or LX-112 (an Epon 812 replacement) have been developed to achieve desirable properties such as lower viscosity and longer pot life nih.gov.

A common formulation utilizing this compound 651 includes this compound 651 itself, Nonenyl Succinic Anhydride (NSA) and Nadic Methyl Anhydride (NMA) as hardeners, and DMP-30 as an accelerator thegoodscentscompany.comjkchemical.comuni.lu. A recommended mixture proportion is provided in the literature:

| Component | Proportion |

| This compound 651 | 35 ml |

| NSA | 54 ml |

| NMA | 11 ml |

| DMP-30 | 1.5-2.0 ml |

This mixture is noted for its low viscosity, facilitating easy handling and penetration into specimens, and typically sets within approximately 24 hours at 60°C, yielding a light yellow block suitable for sectioning thegoodscentscompany.comjkchemical.comuni.lu. The final hardness of the block can be adjusted by altering the ratio of this compound 651 and NSA thegoodscentscompany.comjkchemical.comuni.lu.

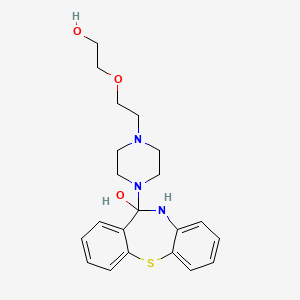

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-5H-benzo[b][1,4]benzothiazepin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21(26)17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,22,25-26H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUVJKBCKGWOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2(C3=CC=CC=C3SC4=CC=CC=C4N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Composition and Polymerization Science of Quetol Resins

Monomer Chemistry and Pre-polymer Characteristics of Quetol Formulations

The core component of this compound resins is the epoxy monomer, which undergoes polymerization to form a rigid cross-linked network. The characteristics of the pre-polymer mixture, such as viscosity and miscibility, are crucial for effective sample infiltration and handling.

This compound 651 is identified as ethylene (B1197577) glycol diglycidyl ether. scienceservices.de2spi.com2spi.comemsdiasum.compolysciences.com This molecule is a bifunctional epoxy resin, meaning it contains two epoxy groups that can participate in polymerization reactions. Its structure contributes to the low viscosity observed in this compound 651 formulations, making it water-miscible and suitable for dehydrating specimens. scienceservices.de2spi.compolysciences.comemsdiasum.comresearchgate.netnih.gov

This compound 812 is another epoxy resin used in embedding media. pubcompare.airesearchgate.net While the specific detailed structural architecture of this compound 812 was not explicitly found in the search results, it is generally described as a low-viscosity epoxy resin used for embedding biological and material science specimens. pubcompare.ai It is often used in conjunction with hardeners and accelerators to form a cured block. pubcompare.ai

The purity of the precursor components, including the epoxy resin, hardeners, and accelerators, significantly influences the resulting polymer network. Impurities can interfere with the polymerization reaction, leading to incomplete curing, variations in hardness, and potential defects in the final embedded block. While direct detailed research findings on the specific impact of precursor purity on this compound polymer networks were not extensively detailed in the search results, it is a fundamental principle in polymer science that monomer and additive purity are critical for achieving consistent and optimal polymer properties. cnrs.fr Variations in the ratio of components, which can be affected by purity, are known to alter the final hardness of the cured resin block. scienceservices.de2spi.comemsdiasum.comresearchgate.net

Polymerization Mechanisms and Curing Kinetics of this compound Systems

The curing of this compound resins involves complex polymerization reactions that lead to the formation of a rigid, cross-linked polymer matrix. The kinetics of these reactions are influenced by the chemical nature of the components and the environmental conditions.

The primary polymerization mechanism in this compound resin systems is the ring-opening of the epoxy groups present in the resin precursor. wikipedia.org This reaction is typically initiated by hardeners, which react with the epoxy rings, leading to chain extension and cross-linking. Anhydride (B1165640) hardeners, such as nonenylsuccinic anhydride (NSA) and nadic methyl anhydride (NMA), are commonly used in this compound formulations. scienceservices.de2spi.comemsdiasum.com Anhydride curing of epoxies can follow a living anionic chain growth mechanism under certain conditions. researchgate.net

Hardeners, such as NSA and NMA, are essential for the polymerization and cross-linking of this compound resins. scienceservices.de2spi.comemsdiasum.com They react with the epoxy groups, forming covalent bonds that build the polymer network. The ratio of the epoxy resin to the anhydride hardener influences the final hardness of the cured block. scienceservices.de2spi.comemsdiasum.comresearchgate.net

Accelerators are used to speed up the curing process and optimize the cross-linking dynamics. Common accelerators used with this compound resins include 2,4,6-tri(dimethylaminomethyl)phenol (DMP-30) and N,N-dimethylbenzylamine (BDMA). scienceservices.de2spi.comemsdiasum.comwikipedia.orgfishersci.calabsolu.caagarscientific.combiorxiv.orgwatanabelab-emanias.com BDMA is sometimes recommended over DMP-30 due to its lower viscosity and longer shelf life. agarscientific.com These accelerators typically catalyze the reaction between the epoxy resin and the hardener.

Environmental factors play a significant role in the curing uniformity and final properties of this compound resins. Temperature is a critical factor, as curing typically occurs at elevated temperatures, such as 60°C, for a specific duration (e.g., 24-48 hours). scienceservices.de2spi.comemsdiasum.combiorxiv.orgwatanabelab-emanias.com Higher curing temperatures generally lead to faster and more complete curing, which can enhance the mechanical properties of the cured resin. cnrs.frmdpi.com Conversely, lower temperatures can significantly increase curing time. mdpi.com The addition of water to this compound 651 has been shown to decrease the curing temperature, which can be beneficial for preserving labile antigens in immunocytochemistry. nih.gov

Degassing is another important step in preparing this compound resin mixtures. ontosight.ai Removing air bubbles from the resin mixture before embedding is crucial to prevent voids and imperfections in the cured block, ensuring uniform infiltration and sectioning quality.

Here is a summary of typical components and curing conditions for a this compound 651 formulation:

| Component | Role | Typical Amount (ml) |

| This compound 651 | Epoxy Resin | 35 |

| Nonenyl Succinic Anhydride (NSA) | Hardener | 54 |

| Nadic Methyl Anhydride (NMA) | Hardener | 11 |

| DMP-30 | Accelerator | 1.5 - 2.0 |

Based on a recommended mixture for this compound 651. scienceservices.de2spi.comemsdiasum.com

| Curing Parameter | Typical Condition | Reference |

| Temperature | 60°C | scienceservices.de2spi.comemsdiasum.com |

| Time | 24 hours | scienceservices.de2spi.comemsdiasum.com |

Typical curing conditions for a this compound 651 mixture.

Engineered this compound Resins: Tailoring Polymer Network Characteristics

The inherent properties of this compound resins can be modified through the inclusion of various additives and adjustments to the polymerization process, allowing for the tailoring of the polymer network characteristics for specific microscopy applications.

Development of Conductive this compound Formulations for Enhanced Imaging

In electron microscopy, particularly techniques like serial block-face scanning electron microscopy (SBF-SEM), sample charging can be a significant issue, leading to image distortion and blurring. researchgate.netresearchgate.net To mitigate this, conductive resin formulations have been developed. The addition of conductive fillers, such as carbon black (e.g., Ketjen black), to embedding resins like this compound 812 has been shown to reduce charging during SBF-SEM imaging. researchgate.netresearchgate.net While carbon black primarily localizes around tissues and does not typically penetrate cells, its presence in the resin significantly reduces charging in areas without tissue. researchgate.net This leads to improved image resolution and facilitates the successful cutting of samples in SBF-SEM. researchgate.net

Strategies for Modifying this compound Polymerization to Optimize Hardness and Sectioning Quality

The hardness of the polymerized resin block is critical for obtaining high-quality thin and ultra-thin sections for microscopy. The ratio of the epoxy resin to the hardener in the formulation directly influences the final hardness of the block. emsdiasum.comuvigo.es For instance, in formulations utilizing this compound 651 and NSA, altering the ratio of these two components allows for adjustment of the block's hardness. emsdiasum.com A harder block is generally required for cutting thinner sections. uvigo.es

Accelerators, such as DMP-30, DMAE, or BDMA, also play a role in controlling the polymerization rate and can indirectly affect the final hardness and sectioning properties. emsdiasum.comemsdiasum.comuvigo.es Precise measurement and thorough mixing of all components are essential to ensure uniform polymerization and avoid issues like unevenly cured blocks or blocks that are too soft or too hard, which can lead to difficulties in sectioning or disintegration of sections under the electron beam. scienceservices.de

Water-Miscibility Considerations and its Role in Specimen Preparation with this compound 651

This compound 651 is notable for its water-miscibility, a property that offers advantages in specimen preparation for microscopy. emsdiasum.comresearchgate.netnih.gov This miscibility allows this compound 651 to act as a dehydrating agent, potentially reducing or eliminating the need for traditional dehydration steps using graded series of organic solvents like ethanol (B145695) or acetone (B3395972). emsdiasum.comscienceservices.deresearchgate.net This can simplify and potentially shorten the tissue processing protocol. researchgate.net

This compound 651 can be used for dehydration directly or in a graded series with water. researchgate.net Its ability to mix readily with water, alcohol, and acetone facilitates easy infiltration into biological specimens, even those with challenging structures like woody plant tissues. emsdiasum.comscienceservices.deresearchgate.net The water-miscibility of this compound 651 contributes to its low viscosity formulations, which further enhances penetration into the specimen. emsdiasum.comnih.gov Properly formulated and mixed resins containing this compound 651 are reported to have excellent sectioning properties and good beam stability, crucial for electron microscopy. nih.gov

Data on a typical this compound 651 formulation for electron microscopy is presented below:

| Component | Amount (ml) | Role |

| This compound 651 | 35 | Epoxy Resin |

| NSA | 54 | Hardener |

| MNA | 11 | Hardener |

| DMP-30 | 1.5-2.0 | Accelerator |

This table represents a recommended mixture for a specific method using this compound 651. emsdiasum.comscienceservices.eu

This formulation exhibits low viscosity, aiding in easy handling and complete specimen penetration. emsdiasum.comscienceservices.eu Polymerization typically occurs at 60°C, yielding a block suitable for sectioning. emsdiasum.comscienceservices.eu The hardness of the final block can be adjusted by altering the ratio of this compound 651 and NSA. emsdiasum.comscienceservices.eu

Methodological Advancements and Applications in Electron Microscopy

Specimen Preparation Methodologies Utilizing Quetol Resins

This compound, specifically this compound 651, is a low-viscosity, water-miscible epoxy resin that has become a valuable tool in electron microscopy for specimen preparation. 2spi.comemsdiasum.com Its physical properties, including a viscosity of 15 cps at 25°C and miscibility with water, alcohol, and acetone (B3395972), facilitate easier handling, infiltration, and embedding compared to more viscous resins. 2spi.comemsdiasum.com These characteristics allow for the production of light-colored blocks that are well-suited for both light and electron microscopy. fishersci.comemsdiasum.com The resin's formulation, typically a mixture of this compound 651 with hardeners like Nonenyl Succinic Anhydride (B1165640) (NSA) and Nadic Methyl Anhydride (NMA), and an accelerator such as DMP-30, can be adjusted to achieve desired block hardness. 2spi.comemsdiasum.com

Protocols for Biological Tissue Embedding and Ultrastructural Preservation

This compound-based resins are versatile and have been successfully employed in a variety of biological specimen preparations, offering excellent ultrastructural preservation. The low viscosity of this compound 651 is a key feature, as it allows for thorough infiltration into tissues, which is crucial for maintaining the integrity of cellular structures. nih.gov

For general biological tissues, such as those used in cell biology and neuroscience, this compound 651 provides a reliable embedding medium. A common procedure involves primary fixation with an aldehyde solution, followed by post-fixation in buffered osmium tetroxide. 2spi.comemsdiasum.com After fixation, the tissue is washed and may be stained en bloc with aqueous uranyl acetate (B1210297) to enhance contrast. 2spi.comemsdiasum.com Dehydration is then carried out using a graded series of ethanol (B145695) or, advantageously, with this compound 651 itself, which can act as a dehydrating agent. 2spi.comemsdiasum.com

Infiltration protocols often utilize an auxiliary agent like n-butyl glycidyl (B131873) ether to facilitate the penetration of the resin mixture. 2spi.comemsdiasum.com The tissue is moved through a series of mixtures with increasing concentrations of the this compound resin, culminating in pure resin, before being embedded in capsules and cured in an oven, typically at 60°C for about 24 hours. 2spi.comemsdiasum.com This process results in solid blocks with good sectioning properties. nih.gov this compound 651 has also been used in specialized techniques, such as a method for separating stained histological sections from glass slides for subsequent electron microscopy analysis. nasa.govnih.gov

Table 1: General Embedding Protocol with this compound 651

| Step | Procedure | Duration |

| Fixation | Primary fixation (e.g., buffered aldehyde), Post-fixation (e.g., osmium tetroxide) | Varies |

| Washing & Staining | Wash in buffer, En bloc stain with aqueous uranyl acetate | Varies |

| Dehydration | Graded ethanol series or dehydration with this compound 651 | ~1-2 hours |

| Infiltration | n-butyl glycidyl ether, followed by increasing concentrations of this compound 651 mixture | ~3-5 hours |

| Embedding | Embed in pure this compound 651 mixture in capsules | - |

| Curing | Polymerize in an oven at 60°C | ~24 hours |

Preparing plant tissues and particularly woody materials for electron microscopy presents challenges due to the difficulty of infiltrating dense, lignified cell walls. This compound 651's water-miscibility and low viscosity make it particularly suitable for these applications. cdnsciencepub.comcdnsciencepub.com A significant advantage is that dehydrating solvents can be avoided, as this compound 651 can be used directly for dehydration. cdnsciencepub.comresearchgate.net This simplifies the preparation process and minimizes potential artifacts caused by harsh solvents.

Research has demonstrated that a modified this compound embedding medium provides a fast and reliable method for preparing wood samples. cdnsciencepub.comcdnsciencepub.com This technique has been successfully applied to various samples, including living trees and both sound and decayed wood. cdnsciencepub.comresearchgate.net The resulting infiltration, preservation of ultrastructural details, sectioning quality, and staining of the wood samples have been reported as very good. cdnsciencepub.comresearchgate.net The polymerized resin adheres well to the cell walls, providing the necessary support for sectioning. researchgate.net

The low viscosity of this compound 651 is instrumental in achieving excellent ultrastructural preservation. 2spi.com By thoroughly penetrating the specimen, it minimizes the formation of ice crystals during polymerization and reduces mechanical stress on cellular components, thus contributing to better dimensional stability. cdnsciencepub.com The ability to use this compound 651 as a dehydrating agent also helps in preserving delicate structures that might be damaged by conventional organic solvents. cdnsciencepub.com

Properly formulated this compound resins exhibit good stability under the electron beam, which is crucial for high-resolution imaging. nih.gov The resulting blocks are sufficiently hard to allow for the cutting of large block faces and thin sections without significant distortion. cdnsciencepub.com Furthermore, the low electron scattering properties of this compound 651 contribute to good image contrast, allowing for clearer visualization of fine ultrastructural details. 2spi.comcdnsciencepub.com

Integration with Staining Protocols in Electron Microscopy

This compound 651 is compatible with standard staining protocols used in electron microscopy. En bloc staining, where the tissue is stained before embedding, is a common practice. 2spi.comemsdiasum.com A typical en bloc stain involves using aqueous uranyl acetate after post-fixation and before dehydration. 2spi.comemsdiasum.com This enhances the contrast of membranes and other cellular structures.

Additionally, a method has been developed for easy en bloc staining for stereoscopic observation of thick sections under a high-voltage transmission electron microscope (HVTEM). nih.gov This technique uses carbohydrazide (B1668358) as an osmium bridging agent along with osmium tetroxide and uranyl acetate as electron stains. nih.gov The tissue blocks are then embedded in a this compound 651 resin mixture, and thick sections (2-3 microns) can be observed without further double staining. nih.gov For conventional thin sections, post-staining with solutions like uranyl acetate and lead citrate (B86180) is effective on this compound-embedded samples. nasa.gov

Rapid Embedding Procedures with this compound Resins

Conventional embedding procedures for electron microscopy can be time-consuming, often taking several days. oup.com The low viscosity of this compound 651 has been leveraged to develop rapid embedding protocols that can significantly shorten this timeframe. cdnsciencepub.comoup.com For instance, a rapid method for plant tissues has been developed that allows for the completion of specimen preparation in just 2.5 hours. oup.com

This rapid protocol involves fixation for 15 minutes, followed by dehydration in a graded ethanol series for 1-2 minutes at each step. oup.com Infiltration is then achieved in a matter of minutes using n-butyl glycidyl ether and the this compound resin mixture. oup.com Polymerization is also accelerated, typically by using higher temperatures. oup.com These rapid techniques have been shown to provide good infiltration and preservation of ultrastructural detail, making them valuable for applications requiring quick turnaround, such as the early detection of plant diseases. cdnsciencepub.comoup.com

Table 2: Comparison of Conventional vs. Rapid this compound 651 Embedding

| Stage | Conventional Protocol | Rapid Protocol |

| Fixation | Hours to overnight | ~15 minutes |

| Dehydration | Hours | ~10-15 minutes |

| Infiltration | Several hours to overnight | ~15-20 minutes |

| Curing | ~24 hours at 60°C | Can be accelerated with higher temperatures |

| Total Time | 2-3 Days | ~2.5 hours |

Techniques for Removal of this compound-Embedded Histological Sections from Glass Substrates

A significant procedural step in retrospective electron microscopy involves the removal of histological sections from glass slides for subsequent ultrathin sectioning. A described method utilizes the epoxy resin this compound 651 in conjunction with heat to achieve a convenient and rapid separation. nih.govtandfonline.com This technique is also applicable when Epon-Araldite is used as the embedding medium. nih.govtandfonline.com

The process involves applying heat to the this compound 651-embedded section, which facilitates the separation from the glass substrate. nasa.gov Specifically, a temperature range of 62-64°C is effective for this separation step. nasa.govtandfonline.com To ensure successful removal, the slide and the embedded sample must be kept at or slightly above the oven temperature during the process. tandfonline.com This can be achieved by transferring the slide from the vacuum oven to a warm plate set at the specified temperature. The separation is then accomplished by snapping the capsule containing the embedded tissue off the slide. tandfonline.com After removal, the tissue can be further processed for transmission electron microscopy, including thin sectioning and staining with agents like uranyl acetate-lead citrate. nasa.gov

The low density of this compound 651 is advantageous as it allows for more rapid infiltration of the tissue and may require a shorter curing time compared to other resins. tandfonline.com For polymerization of the this compound mixture, it is recommended to be done under vacuum at 60°C for at least 24 hours, as the presence of air can hinder proper polymerization. tandfonline.com

Impact of this compound Embedding on Electron Microscopic Imaging and Data Acquisition

Optimizing Image Contrast and Resolution through this compound Embedding

The choice of embedding resin plays a crucial role in the final image quality in electron microscopy. This compound, particularly in formulations designed for conductivity, has been shown to enhance the resolution of acquired images. nih.gov For instance, in serial block-face scanning electron microscopy (SBF-SEM), embedding samples in a conductive this compound 812 resin diminished deformation and blurring, leading to higher resolution images. nih.gov This improvement is partly attributed to the successful cutting of samples, which is facilitated by the conductive nature of the resin. nih.gov

Strategies for Mitigating Electron Beam-Induced Charging Artifacts in this compound-Embedded Samples

A common challenge in scanning electron microscopy is the accumulation of electrical charge on the surface of non-conductive samples, which can lead to image artifacts. elementpi.com A primary strategy to counteract this is to increase the conductivity of the sample. Embedding tissues in carbon-based conductive resins is an effective approach. nih.gov Specifically, the addition of a carbon black filler, such as Ketjen black, to this compound 812 has been demonstrated to significantly reduce charging of tissue blocks during SBF-SEM imaging. nih.gov This reduction in charging, in turn, improves the resolution of the obtained images. nih.gov

Beyond the use of conductive resins, several other strategies can be employed to mitigate charging artifacts. These include:

Applying a conductive coating: Sputtering a thin layer of a conductive material like gold, platinum, or carbon onto the sample surface provides a path for the excess charge to ground. elementpi.com

Adjusting SEM settings: Lowering the accelerating voltage (kV) can reduce the energy of the electrons, and thereby lessen charging. myscope.training Similarly, adjusting the beam current, spot size, and apertures can decrease the number of electrons hitting the sample, which also helps in reducing charge buildup. myscope.training

Utilizing low-vacuum modes: In a low-vacuum SEM or an environmental SEM (ESEM), the presence of gas molecules in the chamber helps to neutralize the surface charge on the sample. myscope.training

Surface charge neutralization with an ion gun: This technique can provide partial charge neutralization. uni-heidelberg.de

Comparative Analysis of this compound with Alternative Embedding Resins

Evaluation of Sectioning Qualities Across Different Resin Systems

The sectioning quality of an embedding resin is critical for obtaining thin, uniform sections necessary for high-resolution electron microscopy. This compound 651 has been reported to have very good sectioning qualities. researchgate.net A quantitative approach to evaluating the sectioning properties of resins involves measuring the cutting forces during ultramicrotomy. frontiersin.orgnih.gov While direct comparative cutting force data for this compound was not found in the searched literature, a 2024 study by Tegethoff and Briggman provides valuable quantitative metrics for other commonly used epoxy resins, which can serve as a basis for comparison. frontiersin.orgnih.gov

The study found that resin block hardness is a key parameter influencing sectioning. An optimal hardness for ultrathin sectioning is suggested to be in the range of 13–18 Vickers hardness (HV). nih.gov Resins with a hardness of around 13-14 HV tended to yield lower sectioning forces. frontiersin.org Among the resins tested, Spurr's resin exhibited the lowest cutting forces and the best cutting repeatability at both 35 and 50 nm section thicknesses. frontiersin.orgnih.gov In contrast, some formulations of EMbed 812 showed excessive chatter during sectioning. nih.gov

| Resin | Reported Sectioning Characteristics | Mean Sectional Force at 50 nm (mN) | Mean Hardness (HV) |

|---|---|---|---|

| This compound 651 | Very good sectioning qualities. researchgate.net | Data not available | Data not available |

| Spurr's Resin | Lowest cutting forces and best cutting repeatability at 35 and 50 nm. frontiersin.orgnih.gov | ~1.5 researchgate.net | ~12.5 researchgate.net |

| Durcupan | Exhibited chatter at 35 nm. frontiersin.orgnih.gov | ~2.0 researchgate.net | ~12.3 researchgate.net |

| EMbed 812 (Medium) | Exhibited chatter at 35 nm. frontiersin.orgnih.gov | ~2.2 researchgate.net | ~13.0 researchgate.net |

| EMbed 812 (Medium-Hard) | Exhibited chatter at 35 nm. frontiersin.orgnih.gov | ~2.5 researchgate.net | ~13.8 researchgate.net |

| LX 112 | Reasonably good cutting repeatability and uniformity at 35 and 50 nm. nih.gov | ~2.8 researchgate.net | ~14.5 researchgate.net |

Comparative Assessment of Ultrastructural Preservation Capabilities

Good preservation of fine structure is a desirable property for any embedding medium. emsdiasum.com this compound 651 has been shown to provide very good preservation of ultrastructural detail. researchgate.net Epoxy resins, in general, are widely used because they maintain the three-dimensional structure of tissue specimens. emsdiasum.com

Epon and Epon-Araldite mixtures are among the most commonly used resins for morphological studies due to their excellent preservation of cellular fine structure. harvard.edusemanticscholar.org However, they can be challenging to section without "chatter," especially for large-dimension sections. semanticscholar.org Spurr's resin, a low-viscosity medium, offers rapid infiltration of tissues, which is beneficial for samples that are difficult to penetrate with Epon. harvard.edunih.gov Acrylic resins like LR White and Lowicryl are often chosen for immunocytochemistry due to their hydrophilic nature, though the ultrastructural preservation, particularly of lipids, may not be as good as with epoxy resins. prometheusprotocols.net

| Resin | Primary Advantages | Limitations/Considerations |

|---|---|---|

| This compound 651 | Very good ultrastructural preservation; water-soluble and low viscosity allows for rapid infiltration without dehydrating solvents. researchgate.net | Requires polymerization under vacuum. tandfonline.com |

| Epon/Epon-Araldite | Excellent for morphological studies and preservation of cellular fine structure. harvard.edubitesizebio.com | High viscosity; can be difficult to section without chatter. semanticscholar.org |

| Spurr's Resin | Low viscosity provides rapid and thorough infiltration, especially for difficult tissues. harvard.edu | |

| Acrylic Resins (e.g., LR White) | Low viscosity and hydrophilic nature make them suitable for immunocytochemistry. prometheusprotocols.net | Preservation may not be as good as with epoxy resins, especially for lipids. |

Specialized Applications of this compound in Advanced Electron Microscopy Techniques

Application in Volume Electron Microscopy (e.g., Serial Block-Face SEM, Focused Ion Beam SEM)

Volume electron microscopy (Volume EM) techniques have revolutionized the study of biological systems by enabling three-dimensional (3D) visualization of cells and tissues at nanometer resolution. researchgate.net Methods like Serial Block-Face Scanning Electron Microscopy (SBF-SEM) and Focused Ion Beam SEM (FIB-SEM) are central to this advancement, and the choice of embedding resin is integral to their success. researchgate.net this compound, particularly as a component in low-viscosity epoxy resin formulations, is well-suited for these demanding applications.

SBF-SEM and FIB-SEM both generate 3D reconstructions by sequentially imaging the face of a sample block embedded in resin. researchgate.netthermofisher.com In SBF-SEM, a diamond knife integrated within the SEM chamber physically slices away a thin layer of the block surface (typically 20-100 nm) before an image of the newly exposed face is captured. tescan.comzeiss.com This automated "slice-and-view" process is repeated hundreds or thousands of times to build a volumetric dataset. nih.gov FIB-SEM operates on a similar principle but uses a focused ion beam to precisely mill or ablate the block surface, allowing for thinner sectioning and potentially higher axial resolution compared to SBF-SEM. researchgate.net

The success of these techniques is highly dependent on the properties of the resin-embedded sample block. The block must be homogenous, exhibit uniform hardness for consistent sectioning or milling, and possess sufficient conductivity to prevent imaging artifacts caused by electron beam charging. researchgate.netnih.gov The low viscosity of this compound-based resins is a significant advantage, as it permits thorough and uniform infiltration into complex tissue structures. 2spi.comnih.gov This ensures the creation of a homogenous block, which is critical for generating long, uninterrupted series of clean images without distortion. Furthermore, properly formulated resins containing this compound offer excellent sectioning properties and good stability under the electron beam, which are essential for the repeated imaging cycles inherent to Volume EM. nih.gov

| Feature | Serial Block-Face SEM (SBF-SEM) | Focused Ion Beam SEM (FIB-SEM) |

|---|---|---|

| Sectioning Method | In-chamber ultramicrotome with a diamond knife. tescan.comzeiss.com | Focused ion beam milling (ablation). researchgate.net |

| Typical Axial Resolution (Z-axis) | ~20-100 nm (limited by knife sectioning thickness). researchgate.nettescan.com | ~5 nm (allows for finer slicing). researchgate.net |

| Field of View (FOV) | Larger, suitable for imaging larger tissue volumes or entire cells. researchgate.net | Smaller, more focused on subcellular details over smaller areas. researchgate.net |

| Primary Application | 3D reconstruction of tissues, cells, and neuronal circuits over large volumes. zeiss.com | High-resolution 3D analysis of subcellular organelles and protein complexes. researchgate.net |

| Resin Requirements | Excellent infiltration (low viscosity), uniform hardness, beam stability, and conductivity to minimize charging. researchgate.netnih.govnih.gov |

This compound in Immunocytochemistry: Antigen Preservation and Labeling Intensity Considerations

Immunocytochemistry at the electron microscopy level allows for the precise localization of specific proteins and other antigens within the ultrastructure of a cell. appmicro.org The embedding process, however, can compromise antigenicity due to chemical fixation, dehydration, and the cross-linking of the resin itself. appmicro.org this compound-based resins offer significant advantages in preserving antigenic sites for post-embedding immunolabeling. nih.gov

The most important characteristic of adding this compound 651 to a resin formulation is the resulting lower viscosity of the embedding medium, which facilitates good detection of antigenic activity. nih.gov This improved infiltration can lead to better preservation of cellular architecture and antigen sites. The chemical nature of the embedding medium plays a crucial role in the accessibility of antigens to antibodies. Highly cross-linked epoxy resins can physically mask epitopes, preventing antibody binding. researchgate.net

Research has shown that modifying this compound formulations can enhance labeling intensity. A significant finding demonstrated that the addition of 1% water to an epoxy resin formulation containing this compound increased the labeling intensity of the sample. nih.govdoi.org This improvement is attributed to two potential mechanisms. First, the addition of water can significantly lower the required curing temperature of the resin, which may help in the preservation of heat-sensitive antigens. nih.govdoi.org Second, water may reduce the degree of cross-linking within the polymerized resin, making more antigenic sites available to the antibodies. nih.govdoi.org This makes modified this compound resins a valuable option for immunocytochemistry studies where maximizing signal is critical. nih.gov

| Formulation Component/Modification | Observed Effect on Immunolabeling | Proposed Mechanism |

|---|---|---|

| This compound 651 | Lowers the viscosity of the embedding medium, allowing for good detection of antigenic activity. nih.gov | Improved infiltration and penetration of the resin into the tissue, leading to better overall preservation. nih.gov |

| Addition of 1% Water to this compound Resin | Increased labeling intensity. nih.govdoi.org | Lowers curing temperature, aiding antigen preservation; may reduce resin cross-linkage, increasing epitope availability. nih.govdoi.org |

Use of this compound in Cryo-Electron Microscopy Specimen Preparation

Cryo-electron microscopy (cryo-EM) is a powerful technique used to visualize biological macromolecules in their native, hydrated state at near-atomic resolution. shuimubio.com The fundamental principle of cryo-EM sample preparation is the rapid freezing of a thin aqueous film of the specimen, a process known as vitrification. shuimubio.comnih.gov This process traps the biological sample in a layer of non-crystalline, glass-like ice. shuimubio.com

The standard workflow for preparing specimens for single-particle cryo-EM does not involve chemical fixation or embedding resins. shuimubio.comnih.gov Consequently, this compound, which is an epoxy resin, is not used in the conventional preparation of specimens for cryo-EM. The goal of cryo-EM is to preserve the specimen in a state as close to its natural condition as possible, which is achieved by immobilizing it in vitreous ice rather than embedding it in a polymer block. shuimubio.com

The preparation process involves applying a small volume of the purified sample to a specialized grid, blotting away excess liquid to create an ultra-thin film, and then rapidly plunging the grid into a cryogen such as liquid ethane (B1197151) or propane (B168953) cooled by liquid nitrogen. shuimubio.comnih.gov This extremely fast cooling rate prevents the formation of ice crystals, which would damage the delicate biological structures. nih.gov The specimen, suspended in vitreous ice within the holes of the grid's support film, is then transferred to the transmission electron microscope for imaging. nih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Application | A small volume (~3 µl) of the purified biological sample is applied to an EM grid. nih.gov | To place the sample on a suitable support for imaging. nih.gov |

| 2. Blotting | Excess liquid is removed with filter paper, leaving a thin aqueous film. nih.gov | To create a film thin enough for the electron beam to penetrate. nih.gov |

| 3. Plunge-Freezing (Vitrification) | The grid is rapidly plunged into a cryogen (e.g., liquid ethane). shuimubio.comnih.gov | To freeze the sample faster than water can crystallize, preserving the native structure in amorphous ice. nih.gov |

| 4. Transfer to Microscope | The frozen grid is maintained at cryogenic temperatures and loaded into the electron microscope. | To image the specimen in its vitrified, hydrated state. nih.gov |

Computational Chemistry and Theoretical Investigations of Quetol Systems

Molecular Dynamics Simulations of Quetol Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the complex process of resin polymerization. By modeling the forces between individual atoms, MD simulations can track the trajectories of molecules as they react and form a cross-linked network. For this compound, which is chemically known as ethylene (B1197577) glycol diglycidyl ether (EGDE), these simulations provide invaluable insights into the structural evolution and resulting physical properties of the cured resin.

In a typical MD simulation of an epoxy resin system, the initial state consists of a mixture of the epoxy monomer (e.g., EGDE) and a curing agent, often an anhydride (B1165640) like Nonenyl Succinic Anhydride (NSA). The system is then subjected to simulated annealing, a process of heating and cooling, to achieve a relaxed, low-energy configuration. The cross-linking reactions are then initiated based on proximity criteria between reactive atoms of the epoxy and hardener molecules.

As the simulation progresses and the cross-linking density increases, several key structural and dynamic properties are monitored. These include:

Density and Volume Shrinkage: The density of the system increases as the monomers form a more compact, cross-linked network. This is accompanied by a corresponding volume shrinkage, a critical parameter in embedding as it can affect the final dimensions of the sample block.

Radius of Gyration (Rg): This parameter provides a measure of the size and shape of the polymer chains as they form. Tracking the average Rg helps in understanding the transition from individual monomers to a large, interconnected polymer network.

Mean Square Displacement (MSD): By analyzing the MSD of atoms over time, the mobility of the polymer chains can be assessed. As cross-linking proceeds, the MSD decreases, indicating the transition from a liquid-like state to a solid, glassy state. This is crucial for determining the glass transition temperature (Tg) of the cured resin, a key indicator of its mechanical and thermal stability.

Interactive Table: Simulated Properties of a Generic Epoxy Resin System During Polymerization

| Cross-linking Degree (%) | Density (g/cm³) | Volume Shrinkage (%) | Radius of Gyration (Å) | Mean Square Displacement (Ų/ps) |

| 0 | 1.12 | 0 | 5.2 | 1.5e-2 |

| 20 | 1.15 | 2.6 | 8.9 | 8.7e-3 |

| 40 | 1.18 | 5.1 | 15.3 | 4.1e-3 |

| 60 | 1.21 | 7.4 | 25.1 | 1.9e-3 |

| 80 | 1.23 | 9.0 | 38.7 | 8.5e-4 |

| 90 | 1.24 | 9.8 | 45.2 | 5.1e-4 |

Note: The data presented is representative of a generic epoxy system and is intended for illustrative purposes. Specific values for a this compound-based system would require dedicated simulation studies.

Quantum Chemical Calculations on this compound Monomer Reactivity and Cross-linking Pathways

To understand the chemical reactions that drive polymerization at a fundamental level, researchers turn to quantum chemical calculations. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure of molecules and predict their reactivity. For the this compound monomer (EGDE), quantum chemistry provides insights into which parts of the molecule are most likely to react and the energetic favorability of different reaction pathways.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For the reaction between an epoxy group and an amine hardener, the nitrogen's lone pair electrons (part of the hardener's HOMO) attack the electrophilic carbon atom of the epoxy ring (related to the epoxy's LUMO).

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For EGDE, the oxygen atoms of the epoxy rings are regions of high negative potential, while the adjacent carbon atoms are more positive, making them the primary sites for reaction with a curing agent.

Mulliken Charges: This analysis provides a numerical value for the partial charge on each atom in a molecule. These charges can help to quantify the electrophilicity and nucleophilicity of different atomic sites, further predicting their role in chemical reactions.

Interactive Table: Theoretical Reactivity Descriptors for a Model Epoxy Monomer

| Parameter | Value | Interpretation |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity |

| Most Negative ESP | -0.05 a.u. | Located on the epoxy oxygen atom |

| Most Positive ESP | 0.03 a.u. | Located on the epoxy carbon atoms |

Note: These values are for a simplified model system and are intended to be illustrative. Actual values for this compound (EGDE) would require specific quantum chemical calculations.

Theoretical Modeling of Resin-Specimen Interfacial Interactions within this compound Embedding Matrices

The interface between the embedding resin and the biological specimen is of critical importance for the quality of the final preparation. Strong adhesion and minimal dimensional changes at this interface are essential to prevent artifacts such as sectioning difficulties, tearing, and distortion. Theoretical modeling, particularly through molecular dynamics simulations, can probe the nature of these interfacial interactions.

These models typically consist of a slab of the cured this compound-based resin in contact with a surface representing a biological specimen, such as a protein or a lipid membrane. The simulations then analyze the interactions at this interface.

Key aspects investigated in these models include:

Interfacial Binding Energy: This is a measure of the strength of the interaction between the resin and the specimen. It is calculated by summing the non-bonded interaction energies (van der Waals and electrostatic) between the two surfaces. A more negative binding energy indicates stronger adhesion.

Radial Distribution Functions (RDFs): RDFs describe the probability of finding an atom of one component at a certain distance from an atom of another component. By analyzing the RDFs between atoms of the resin and the specimen, the specific types of interactions (e.g., hydrogen bonds) and their prevalence can be determined.

Conformational Changes: The simulations can reveal whether the polymer chains of the resin or the biomolecules of the specimen undergo any conformational changes upon interaction. Such changes can have implications for the preservation of the specimen's native structure.

Interactive Table: Simulated Interfacial Properties of a Generic Epoxy Resin with a Model Protein Surface

| Property | Value | Unit |

| Interfacial Binding Energy | -250 | kcal/mol |

| Number of Interfacial Hydrogen Bonds | 15 | per 100 Ų |

| Protein RMSD from Native Structure | 1.2 | Å |

| Resin Density near Interface | 1.26 | g/cm³ |

Note: This data is based on a generic model and serves as an example of the types of insights that can be gained from such simulations.

Quetol in Advanced Materials Science Research and Development

Synthesis of Quetol-Derived Polymeric Materials with Tailored Characteristics

The synthesis of polymeric materials derived from this compound often involves the ring-opening reactions of its epoxide groups with various nucleophiles, such as amines. polysciences.com This process allows for the creation of cross-linked polymer networks. The final characteristics of these materials can be precisely tailored by controlling the synthesis parameters, including the type of curing agent, the stoichiometric ratio of reactants, and the curing conditions.

One common approach is the reaction of this compound (EGDE) with multifunctional amines. For instance, network polymers have been synthesized through the addition reactions of poly(ethylene glycol) diglycidyl ether (PEGDE), a related compound, with polyethyleneimine (PEI) or diethylenetriamine (B155796) (DETA). mdpi.com The mechanical properties of the resulting gels, such as the Young's modulus, are directly influenced by the structure of the amine and the molecular weight of the diglycidyl ether. mdpi.com Gels formed with PEI generally exhibit a higher Young's modulus compared to those made with DETA, and increasing the molecular weight of the PEGDE linker tends to decrease the modulus due to lower crosslinking density. mdpi.com

Another method for creating this compound-derived materials is through cationic UV-curing. In this process, this compound is blended with other epoxy resins, such as bisphenol A diglycidyl ether (commercially known as E-51), and a photoinitiator. researchgate.net Upon exposure to UV radiation, a rapid polymerization occurs, forming a solid film. The mechanical properties of these UV-cured films can be tailored by adjusting the formulation. Research has demonstrated that specific compositions can yield materials with significant tensile strength and Young's modulus, suitable for coatings and other applications. researchgate.net

The table below summarizes research findings on the mechanical properties of this compound-derived polymeric materials under different synthesis conditions.

| This compound/EGDE Formulation | Curing Agent/Co-monomer | Synthesis Condition | Tensile Strength (MPa) | Young's Modulus (MPa) |

|---|---|---|---|---|

| EGDE/Epoxy Resin (E-51) Blend | Triphenylsulphonium hexafluoroantimonate (UV initiator) | UV Curing | 46.25 | 1487.26 |

| Poly(ethylene glycol) diglycidyl ether (PEGDE) | Polyethyleneimine (PEI) | Thermal Curing in DMSO at 90°C | Not Reported | 0.18 |

| Poly(ethylene glycol) diglycidyl ether (PEGDE) | Diethylenetriamine (DETA) | Thermal Curing in DMSO at 90°C | Not Reported | 0.12 |

Functionalization and Chemical Modification of this compound Polymers for Novel Applications

The chemical structure of this compound, with its reactive epoxy rings, makes it an excellent candidate for the functionalization and modification of other polymers to create materials with novel properties. smolecule.com As a crosslinking agent, this compound can be used to form stable, three-dimensional networks in various polymer systems, thereby altering their mechanical and physical properties.

A notable application is in the development of biomaterials. This compound (EGDE) has been successfully used as a crosslinking agent for gelatin, a natural polymer. researchgate.net By reacting with the amine functional groups of gelatin, this compound forms a cross-linked hydrogel. The degree of cross-linking, and thus the swelling behavior and rigidity of the hydrogel, can be controlled by adjusting the concentration of EGDE and the pH during the reaction. researchgate.net This modification is crucial for applications such as drug delivery systems, where a controlled release rate is essential. smolecule.com

In the field of conductive polymers, a derivative of this compound, poly(ethylene glycol) diglycidyl ether (PEGDE), has been used as a surface modifier in blends of polyvinyl chloride (PVC) and polyethylene (B3416737) oxide (PEO) containing carbon black. The addition of PEGDE was found to enhance the distribution of the conductive filler and promote proton conduction, leading to a significant improvement in the electrical conductivity of the polymer film. akademiabaru.com

Furthermore, this compound and its derivatives are employed to modify the surface of nanoparticles. This functionalization can improve the dispersion of the nanoparticles within a polymer matrix and enhance the interfacial bonding, which is critical for the performance of nanocomposites. polysciences.com For example, multi-walled carbon nanotubes have been functionalized with PEGDE to improve their interaction with an epoxy matrix in composites prepared by electron beam curing. scilit.com

Interfacial Chemistry and Adhesion Mechanisms of this compound Resins in Composite Systems

The performance of composite materials is heavily dependent on the adhesion between the filler or reinforcement and the polymer matrix. The region where these two components meet is known as the interface, and its chemical and physical characteristics govern the stress transfer from the matrix to the reinforcement. This compound (EGDE) plays a significant role as a compatibilizer and adhesion promoter in various composite systems due to the high reactivity of its epoxide functional groups. mdpi.com

In bio-composites, such as those made from poly(lactic acid) (PLA) and lignin (B12514952), poor interfacial adhesion can lead to inferior mechanical properties. The addition of EGDE as a compatibilizer has been shown to improve the performance of these composites. mdpi.comnih.gov The epoxide groups of EGDE can react with the hydroxyl groups present on the surface of lignin and the end groups of PLA, forming covalent or hydrogen bonds. mdpi.com This chemical linkage bridges the interface between the hydrophilic lignin and the more hydrophobic PLA matrix, leading to better stress transfer and improved thermal and mechanical properties of the composite. mdpi.comnih.gov

The adhesion mechanism involves the formation of a strong interfacial bond that prevents the filler and matrix from separating under load. In the case of EGDE in PLA/lignin composites, the improved compatibility leads to a decrease in the glass transition temperature of the composite, indicating better interaction between the polymer phases. mdpi.comnih.gov This enhanced adhesion contributes to improved oxygen barrier properties, making these bio-composites potentially suitable for green packaging applications. nih.gov

Future Directions and Emerging Research Frontiers for Quetol Compounds

Innovations in Quetol Formulation Chemistry for Enhanced Research Outcomes

Ongoing research aims to enhance the performance of embedding resins, including this compound formulations, to meet the demands of advanced microscopy. The inherent low viscosity of this compound 651 is a key advantage, allowing for easy infiltration into specimens, particularly those with challenging structures like plant tissues with cell walls. scienceservices.eumicroscopyinnovations.com Future innovations in formulation chemistry could focus on tailoring the physical properties of the cured resin, such as hardness and sectioning characteristics, for specific applications. frontiersin.orgnih.gov

The addition of this compound 651 to formulations is known to lower viscosity and can improve the detection of antigenic activity in post-embedding immunocytochemistry. nih.gov Further research may explore modifications to this compound or the development of novel this compound-derived compounds that optimize antigen preservation and accessibility for antibody labeling, crucial for correlative studies. The potential to adjust the final hardness of blocks by altering the ratio of components like this compound 651 and Nonenyl Succinic Anhydride (B1165640) (NSA) highlights the tunability of these systems. scienceservices.eu Future work could involve developing formulations with precisely controlled and consistent hardness for improved serial sectioning, a critical aspect of volume EM. frontiersin.orgnih.gov

Another area of innovation involves incorporating conductive fillers into embedding resins to mitigate charging artifacts during scanning electron microscopy (SEM), particularly in serial block-face SEM (SBF-SEM). While studies have explored adding carbon black to resins like this compound 812 to improve conductivity and image resolution, further work is needed to optimize these formulations for various tissue types and imaging conditions. researchgate.net

Advanced Methodological Integration with Correlative Microscopy Techniques

Correlative Light and Electron Microscopy (CLEM) is a powerful approach that combines the functional information from light microscopy (LM), often fluorescence microscopy, with the high-resolution structural details from EM. nffa.eumdpi.comdelmic.com this compound's water miscibility and low electron scattering make it a suitable candidate for integration into CLEM workflows. scienceservices.eu Future research will likely focus on developing optimized protocols that ensure compatibility between fluorescent probes used in LM and the chemical fixation and embedding procedures utilizing this compound.

The goal is to preserve both fluorescence signals and ultrastructural integrity within the same sample, allowing for precise correlation of specific labeled structures observed under LM with their nanoscale environment revealed by EM. nffa.eudelmic.com Integrated CLEM systems, where LM and EM are combined in a single instrument, are becoming more prevalent, and future this compound formulations and protocols will need to be compatible with these advanced platforms to facilitate seamless imaging and data acquisition. delmic.com

Potential for Novel Research Applications of this compound-Derived Compounds Beyond Electron Microscopy

While primarily known for EM embedding, the chemical structure of this compound, an epoxy resin, suggests potential for applications beyond traditional microscopy. scienceservices.eu Epoxy resins are a versatile class of polymers used in various fields due to their excellent mechanical properties, chemical resistance, and adhesive qualities. mdpi.com

Future research could explore the synthesis of novel compounds derived from the this compound structure or the incorporation of this compound into new polymer systems for diverse research applications. This could potentially include:

Development of novel biomaterials: Modified this compound compounds might be explored for use in tissue engineering scaffolds, drug delivery systems, or coatings, leveraging their biocompatibility and tunable mechanical properties.

Advanced adhesives and coatings: The adhesive properties of epoxy resins could be enhanced or modified in this compound-derived compounds for specific research or industrial applications.

Integration into microfluidic devices: The ability to precisely mold and cure epoxy resins makes them suitable for fabricating microfluidic chips. This compound's properties could be advantageous in developing novel microfluidic devices for biological or chemical analyses.

Research into novel compounds from various sources is a dynamic field, and exploring the potential of this compound-derived structures could lead to unexpected applications in materials science, chemistry, and beyond. mdpi.comnih.govfrontiersin.org

Automated and High-Throughput Approaches in this compound Embedding Protocols

Traditional tissue embedding for electron microscopy is often a labor-intensive and time-consuming manual process. milestonemedsrl.com The increasing demand for high-throughput imaging, particularly in volume EM, necessitates the development of automated embedding protocols. frontiersin.orgdelmic.com

Future directions for this compound embedding include the adaptation and optimization of this compound protocols for automated tissue processors and embedding systems. milestonemedsrl.comclinlabint.com This would involve developing formulations with consistent viscosity and curing characteristics suitable for automated handling and processing. The aim is to reduce variability, improve reproducibility, and increase the throughput of sample preparation for large-scale microscopy studies.

Q & A

Q. What are the standard protocols for preparing and curing Quetol resin in electron microscopy (EM) studies?

Methodological Answer: this compound resin is typically prepared as a mixture of this compound 651 (12 g), NSA (15.7 g), MNA (5.7 g), and BDMA (0.5 g). For sample preparation, tissues are dehydrated in ethanol and acetone, then infiltrated with this compound resin without BDMA for 3 days, followed by BDMA-containing resin for 5 days. Curing is performed at 60°C for 72 hours. Ensure resin ratios are precise and infiltration steps are timed to avoid incomplete polymerization, which compromises sample integrity .

| Component | Quantity | Role |

|---|---|---|

| This compound 651 | 12 g | Epoxy resin base |

| NSA (Nonenyl Succinic Anhydride) | 15.7 g | Hardener |

| MNA (Methyl Nadic Anhydride) | 5.7 g | Crosslinker |

| BDMA (Benzyl Dimethylamine) | 0.5 g | Catalyst |

Q. How do researchers ensure reproducibility when using this compound resin in EM workflows?

Methodological Answer: Document every step, including resin batch details, curing temperature (±1°C tolerance), and infiltration durations. Use control samples to validate resin performance across experiments. Share protocols via supplementary materials, as recommended by journal guidelines for replicability .

Q. What are the critical parameters affecting this compound resin polymerization?

Methodological Answer: Key factors include:

- BDMA concentration : Higher amounts accelerate curing but may introduce brittleness.

- Temperature : Deviations from 60°C can lead to incomplete crosslinking.

- Infiltration time : Insufficient time causes voids in samples. Systematic testing with varying parameters (e.g., BDMA at 0.3–0.7 g) and SEM imaging can optimize outcomes .

Advanced Research Questions

Q. How can this compound resin formulations be modified to enhance compatibility with delicate biological samples (e.g., lung organoids)?

Methodological Answer: Reduce MNA content (e.g., from 5.7 g to 4.5 g) to lower crosslinking density, improving flexibility. Pair with cryo-preparation techniques to minimize shrinkage. Validate via comparative ATAC-seq or chromatin accessibility assays to assess structural preservation .

Q. What methodological approaches resolve contradictions in literature regarding this compound’s performance across tissue types?

Methodological Answer: Conduct a meta-analysis of published protocols, isolating variables (e.g., curing time, resin ratios). Use multivariate regression to identify statistically significant factors. For example, if studies report inconsistent sample stability, test this compound against Spurr’s resin under identical conditions and quantify fissures via SEM .

Q. How can researchers quantitatively assess this compound resin’s impact on chromatin accessibility in epigenomic studies?

Methodological Answer: Combine bulk ATAC-seq with this compound-embedded samples. Compare peak calling results (e.g., MACS2 algorithm outputs) between this compound and alternative resins. Use HOMER motif analysis to detect resin-induced biases in transcription factor binding site detection .

Data Analysis & Contradiction Management

Q. What statistical methods are recommended for analyzing variability in this compound-based EM datasets?

Methodological Answer: Apply ANOVA to compare group means (e.g., resin batches, curing times). For image-based data (e.g., fissure counts), use non-parametric tests like Kruskal-Wallis. Report effect sizes and confidence intervals to contextualize practical significance .

Q. How should researchers address outliers in this compound resin performance metrics?

Methodological Answer: Perform root-cause analysis:

- Check resin storage conditions (e.g., moisture exposure).

- Replicate the outlier experiment with fresh reagents.

- Use Grubbs’ test to statistically identify and exclude outliers. Document all steps for transparency .

Comparative & Optimization Studies

Q. What experimental design principles apply when benchmarking this compound against other epoxy resins?

Methodological Answer: Adopt a PICOT framework:

Q. How can machine learning enhance this compound protocol optimization?

Methodological Answer: Train a regression model on historical data (e.g., BDMA concentration, curing temperature, SEM quality scores). Use gradient boosting (XGBoost) to predict optimal parameters for new tissue types. Validate with cross-study replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.